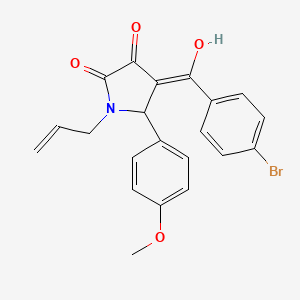![molecular formula C19H19FN2O2 B5427287 N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide](/img/structure/B5427287.png)
N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. It is also known as FUB-144 and is a potent agonist of the CB1 receptor. This compound has gained significant attention in scientific research due to its potential use in the treatment of various medical conditions.
Mechanism of Action
N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is mainly found in the brain. Activation of the CB1 receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. This compound has also been found to inhibit the activity of enzymes such as FAAH (fatty acid amide hydrolase) and MAGL (monoacylglycerol lipase), which are involved in the breakdown of endocannabinoids. This results in an increase in the levels of endocannabinoids, which further enhances the activity of the CB1 receptor.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to induce apoptosis (cell death) in cancer cells by activating the CB1 receptor. Additionally, this compound has been found to have anxiolytic and antidepressant effects by increasing the levels of neurotransmitters such as serotonin and dopamine in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system, which is involved in several physiological processes. However, one of the limitations of using this compound is its potential for abuse and addiction. Therefore, proper safety measures should be taken when handling this compound in the lab.
Future Directions
There are several future directions for the research on N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide. One of the areas of research is the development of more potent and selective CB1 receptor agonists for the treatment of various medical conditions. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, the development of safer and more efficient synthesis methods for this compound is also an area of research.
Synthesis Methods
The synthesis of N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide involves the reaction of 4-fluoroindole with 3-methyl-2-bromopropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with hydroxylamine hydrochloride and acetic anhydride to form the final compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Scientific Research Applications
N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide has been extensively studied for its potential use in various medical conditions. It has been found to have analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, this compound has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
properties
IUPAC Name |
N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-2-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-11-16-9-13(10-21-19(24)12(2)23)3-8-17(16)22-18(11)14-4-6-15(20)7-5-14/h3-9,12,22-23H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRYQFXBUXQRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)C(C)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5427207.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acrylate](/img/structure/B5427214.png)

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5427228.png)
![6-[2-(3,4-dimethoxyphenyl)ethyl]-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5427234.png)
![N-[4-(acetylamino)-3-methylphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5427242.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(phenylthio)acetamide](/img/structure/B5427243.png)
![2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5427256.png)
![N-(3,4-dimethylphenyl)-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinamine](/img/structure/B5427259.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide](/img/structure/B5427264.png)
![2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5427267.png)
![{6-oxo-6-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]hexyl}amine dihydrochloride](/img/structure/B5427272.png)

![2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-pentylacetamide](/img/structure/B5427289.png)